2-(Phenylsulfanyl)ethyl 3-methylbut-2-enoate
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Overview
Description
2-(Phenylsulfanyl)ethyl 3-methylbut-2-enoate is an organic compound that belongs to the class of enoate esters. These compounds are characterized by the presence of an α,β-unsaturated carboxylic ester group, where the ester carbonyl function is conjugated to a carbon-carbon double bond at the α,β position . This compound is notable for its unique structural features, which include a phenylsulfanyl group attached to an ethyl chain, and a 3-methylbut-2-enoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfanyl)ethyl 3-methylbut-2-enoate typically involves the esterification of 3-methylbut-2-enoic acid with 2-(phenylsulfanyl)ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for the continuous production of the ester with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfanyl)ethyl 3-methylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
2-(Phenylsulfanyl)ethyl 3-methylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition, as the phenylsulfanyl group can interact with various biological targets.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfanyl)ethyl 3-methylbut-2-enoate involves its interaction with molecular targets through its functional groups. The phenylsulfanyl group can form interactions with proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active components, which can then interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methylbut-2-enoate: Similar ester structure but lacks the phenylsulfanyl group.
3-Methyl-2-butenoic acid, 3-methylbutyl ester: Similar ester structure with a different alkyl group.
2-Butenoic acid, 3-methyl-, ethyl ester: Another enoate ester with a different alkyl group.
Uniqueness
2-(Phenylsulfanyl)ethyl 3-methylbut-2-enoate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group can engage in specific interactions that are not possible with other similar compounds, making it valuable in various applications .
Properties
CAS No. |
60359-71-9 |
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Molecular Formula |
C13H16O2S |
Molecular Weight |
236.33 g/mol |
IUPAC Name |
2-phenylsulfanylethyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C13H16O2S/c1-11(2)10-13(14)15-8-9-16-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
KJGBYUXXJFBNKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OCCSC1=CC=CC=C1)C |
Origin of Product |
United States |
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